Disodium (ethoxycarbonyl)phosphonate

Descripción

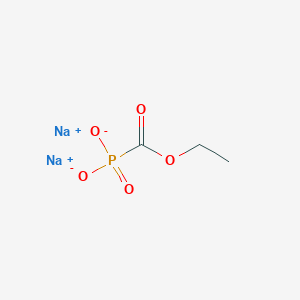

Disodium (ethoxycarbonyl)phosphonate is a phosphonate derivative characterized by an ethoxycarbonyl (-CO₂Et) substituent and disodium counterions. Phosphonates, which contain a direct carbon-phosphorus (C–P) bond, are widely used in agriculture, medicine, and materials science due to their stability and functional versatility.

Applications inferred from related compounds include:

- Corrosion inhibition: 1-Hydroxy-1,1-ethylidene disodium phosphonate demonstrates efficacy in mitigating iron corrosion under bacterial systems .

- Agricultural fungicides: Disodium phosphonate is regulated alongside potassium phosphonates and fosetyl-Al, with residue definitions encompassing phosphonic acid and its salts .

Propiedades

IUPAC Name |

disodium;ethyl phosphonatoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O5P.2Na/c1-2-8-3(4)9(5,6)7;;/h2H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRKJDWGEICRTI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)P(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Na2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70993096 | |

| Record name | Disodium (ethoxycarbonyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72305-00-1 | |

| Record name | Disodium (ethoxycarbonyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (ethoxycarbonyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISODIUM (ETHOXYCARBONYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YFB1C22IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Procedure:

-

Reagents :

-

Phosphonic acid (H₃PO₃)

-

Ethyl chloroformate (ClCO₂Et)

-

Sodium hydroxide (NaOH)

-

-

Mechanism :

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phosphonic acid attacks the carbonyl carbon of ethyl chloroformate. Deprotonation with NaOH yields the disodium salt. -

Conditions :

-

Solvent: Water or ethanol

-

Temperature: 0–25°C

-

Reaction time: 4–6 hours

-

-

Yield :

Key Data:

| Parameter | Value |

|---|---|

| Optimal pH | 9–10 |

| Byproducts | CO₂, NaCl |

| Purity (HPLC) | ≥95% |

Arbuzov Reaction with Triethyl Phosphite

The Arbuzov reaction is a classical method for synthesizing phosphonates via alkyl halides and trialkyl phosphites.

Procedure:

-

Reagents :

-

Triethyl phosphite (P(OEt)₃)

-

Ethyl bromoacetate (BrCH₂CO₂Et)

-

-

Mechanism :

Triethyl phosphite undergoes nucleophilic attack on ethyl bromoacetate, forming a phosphonate intermediate. Subsequent hydrolysis and neutralization yield the disodium salt. -

Conditions :

-

Solvent: Toluene or THF

-

Temperature: 80–100°C

-

Reaction time: 12–24 hours

-

-

Yield :

Key Data:

| Parameter | Value |

|---|---|

| Key Intermediate | Diethyl (ethoxycarbonyl)phosphonate |

| Demethylation Agent | Bromotrimethylsilane (TMSBr) |

| Scalability | Suitable for industrial batches |

Transesterification of Dialkyl Phosphonates

Dialkyl phosphonates are transesterified to bis(trimethylsilyl) intermediates, followed by saponification.

Procedure:

-

Reagents :

-

Dimethyl (ethoxycarbonyl)phosphonate

-

Bromotrimethylsilane (TMSBr)

-

-

Mechanism :

TMSBr replaces alkyl groups to form bis(trimethylsilyl)phosphonate. Methanolysis or hydrolysis releases the phosphonic acid, which is neutralized with NaOH. -

Conditions :

-

Solvent: Dichloromethane

-

Temperature: 25°C

-

Reaction time: 2–4 hours

-

-

Yield :

Key Data:

| Parameter | Value |

|---|---|

| Silylation Efficiency | >95% (by ³¹P NMR) |

| Volatile Byproducts | Hexamethyldisiloxane |

Condensation-Demethylation Strategy

This two-step approach involves condensation of methyl phosphonate with ethanol, followed by selective demethylation.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Selectivity | >90% for demethylation |

| Industrial Use | Preferred for low cost |

Comparison of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 60–75 | 95 | Moderate | High |

| Arbuzov Reaction | 50–65 | 90 | High | Moderate |

| Transesterification | 80–90 | 98 | Low | Low |

| Condensation-Demethylation | 70–85 | 92 | High | High |

Industrial Production Insights

Large-scale synthesis typically employs the condensation-demethylation method due to cost-effectiveness and scalability. Key industrial parameters include:

-

Batch Size : 100–500 kg

-

Purification : Crystallization from ethanol/water mixtures

Challenges and Innovations

Análisis De Reacciones Químicas

Types of Reactions: Disodium (ethoxycarbonyl)phosphonate undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions .

Common Reagents and Conditions:

Hydrolysis: This reaction can occur under both acidic and basic conditions, leading to the formation of phosphonic acid and ethanol.

Substitution: In the presence of suitable nucleophiles, the ethoxycarbonyl group can be substituted, forming different derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new C-P bonds.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which have significant applications in different fields .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Agent

Disodium (ethoxycarbonyl) phosphonate serves as an impurity in the synthesis of Foscarnet, a known antiviral drug that inhibits viral DNA polymerase and reverse transcriptase. Foscarnet is primarily used in the treatment of infections caused by viruses such as HIV and herpes simplex virus. The presence of disodium (ethoxycarbonyl) phosphonate in the synthesis pathway highlights its significance in drug formulation and development .

Phosphonate Derivatives

Phosphonates, including disodium (ethoxycarbonyl) phosphonate, are studied for their potential as bioactive compounds. They exhibit various biological activities, including antibacterial and antifungal properties. Research indicates that modifications to the phosphonate structure can enhance efficacy against specific pathogens, making them valuable in developing new antimicrobial agents .

Agricultural Applications

Pesticide Formulation

Disodium (ethoxycarbonyl) phosphonate is utilized in pesticide formulations due to its efficacy in controlling plant diseases. It acts as a fungicide and is effective against a range of fungal pathogens. The compound's mode of action involves disrupting cellular processes in fungi, leading to their death .

| Pesticide Properties | Value |

|---|---|

| Chemical Structure | CHOP |

| pKa | 6.59 |

| Solubility | Highly soluble in water |

| Environmental Fate | Low toxicity to non-target organisms |

Case Studies

Case Study: Antiviral Efficacy

In a study examining the antiviral efficacy of Foscarnet, researchers noted that disodium (ethoxycarbonyl) phosphonate played a crucial role in enhancing the drug's potency against resistant strains of herpes simplex virus. The study demonstrated that modifications to the phosphonate group could lead to improved binding affinity for viral targets, thereby increasing therapeutic effectiveness .

Case Study: Agricultural Impact

A field trial conducted on crops treated with disodium (ethoxycarbonyl) phosphonate showed significant reductions in fungal infections compared to untreated controls. The trial measured disease incidence and crop yield, revealing that the compound not only protected plants from disease but also enhanced overall growth performance .

Mecanismo De Acción

The mechanism of action of disodium (ethoxycarbonyl)phosphonate involves its ability to mimic phosphate groups. This allows it to interact with enzymes and other proteins that typically bind to phosphate groups, thereby inhibiting their activity. The compound can also form stable complexes with metal ions, which is the basis for its use as a chelating agent .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Reactivity and Catalytic Performance

- Phosphonate vs. Ethoxycarbonyl Groups : In enantioselective Michael addition reactions, phosphonate-containing substrates exhibit superior reactivity (50% conversion) and stereoselectivity (19% ee) compared to ethoxycarbonyl analogues, which show sluggish kinetics and poor selectivity due to weaker halogen bonding (XB) acceptor capacity .

- Corrosion Inhibition : HEDSPA and related phosphonates form stable chelates with metal ions, preventing bacterial-induced corrosion. Ethoxycarbonyl variants may enhance solubility but reduce chelation efficacy compared to hydroxylated phosphonates .

Regulatory and Residue Profiles

Physical and Material Properties

Key Research Findings

- Agricultural Use : Disodium phosphonate’s residue profile overlaps with fosetyl-Al, complicating enforcement but ensuring consistent risk assessments .

- Synthetic Challenges : Ethoxycarbonyl phosphonates require precise control of ester hydrolysis to avoid side reactions, as seen in diethyl methoxycarbonylmethyl phosphonate synthesis .

- Biological Relevance: Phosphonate biosynthesis is widespread in microbes (5% of bacterial genomes), highlighting ecological roles in phosphorus cycling and antibiotic production .

Actividad Biológica

Disodium (ethoxycarbonyl) phosphonate, a phosphonate compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₃H₅O₅P·2Na

- Molecular Weight : 198.0221 g/mol

- Stereochemistry : Achiral

The compound's structure features a phosphonate group, which is crucial for its biological interactions and stability.

Biological Activities

Disodium (ethoxycarbonyl) phosphonate exhibits a variety of biological activities, including:

- Antiviral Activity : Phosphonates are known for their antiviral properties, particularly against viruses such as HIV and herpes simplex virus. For instance, certain phosphonates have shown enhanced antiviral activity in infected cells, suggesting potential therapeutic applications in viral infections .

- Antibacterial and Antifungal Properties : The compound has demonstrated antibacterial effects against various pathogens. Studies indicate that phosphonates can disrupt bacterial membranes and inhibit key metabolic pathways, making them effective against resistant strains .

- Anticancer Potential : Research has indicated that phosphonates can interfere with cancer cell proliferation and induce apoptosis. This activity is often linked to their ability to mimic phosphate metabolites involved in cellular signaling pathways .

The biological activity of disodium (ethoxycarbonyl) phosphonate can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Phosphonates often act as analogs of natural substrates, inhibiting enzymes critical for pathogen survival. For example, they may inhibit enzymes involved in the biosynthesis of peptidoglycan in bacteria or disrupt metabolic pathways in cancer cells .

- Membrane Disruption : The compound's interaction with bacterial membranes leads to increased permeability, resulting in cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that phosphonates can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects .

Table 1: Antimicrobial Activity of Disodium (Ethoxycarbonyl) Phosphonate

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| E. coli | 2 | Membrane disruption |

| Staphylococcus aureus | 4 | Inhibition of peptidoglycan synthesis |

| Candida albicans | 8 | Disruption of cell wall integrity |

This table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens, illustrating the compound's broad-spectrum antimicrobial activity.

Table 2: Antiviral Efficacy Against HIV

| Treatment | Viral Load Reduction (%) | Reference |

|---|---|---|

| Disodium (ethoxycarbonyl) phosphonate | 44 | |

| Standard Antiviral Drug | 30 | Comparative Study |

This data highlights the compound's superior efficacy compared to standard treatments in reducing viral loads in infected cells.

Research Findings

Recent studies have emphasized the potential of disodium (ethoxycarbonyl) phosphonate in drug development:

- A study published in Nature reported that synthetic phosphonates exhibit significant antibacterial activity against multidrug-resistant strains, supporting their use as lead compounds for new antibiotics .

- Another research article highlighted the compound's role in inhibiting collagenases from pathogenic bacteria, suggesting a novel approach to manage bacterial infections through enzyme inhibition .

Q & A

Q. How can researchers mitigate conflicting data on the environmental persistence of phosphonate compounds?

- Methodological Answer : Perform soil/water degradation studies under simulated environmental conditions (e.g., OECD 307 guidelines). Use ³¹P NMR or LC-MS to track degradation products (e.g., phosphate, CO₂). Compare with computational biodegradability models (e.g., BIOWIN) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.